5-Hydroxypiperidin-2-one
Overview
Description
Ro 21-9738, also known as doxifluridine, is a pyrimidine 5’-deoxyribonucleoside that is structurally similar to 5-fluorouridine. It is an oral prodrug of the antineoplastic agent 5-fluorouracil, designed to circumvent the rapid degradation of 5-fluorouracil by dihydropyrimidine dehydrogenase in the gut wall. Ro 21-9738 is converted into 5-fluorouracil in the presence of pyrimidine nucleoside phosphorylase .
Preparation Methods
Ro 21-9738 can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluorouridine with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form 2’,3’-isopropylidene-5-fluorouridine. This intermediate is then treated with triphenylphosphite methiodide to yield Ro 21-9738 . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Ro 21-9738 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluorouracil.
Reduction: It can be reduced to form 5-fluoro-5’-deoxyuridine.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include pyrimidine nucleoside phosphorylase for conversion to 5-fluorouracil and various oxidizing and reducing agents for other transformations. The major products formed from these reactions are typically 5-fluorouracil and its derivatives .
Scientific Research Applications
Ro 21-9738 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated nucleosides.
Biology: It is used to study the mechanisms of nucleoside metabolism and the effects of fluorinated nucleosides on cellular processes.
Medicine: Ro 21-9738 is primarily used in cancer research as an antineoplastic agent. .
Mechanism of Action
Ro 21-9738 exerts its effects by being converted into 5-fluorouracil in the presence of pyrimidine nucleoside phosphorylase. 5-fluorouracil then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. The molecular targets and pathways involved include thymidylate synthase and the DNA synthesis pathway .
Comparison with Similar Compounds
Ro 21-9738 is similar to other fluorinated nucleosides, such as:
5-Fluorouracil: The active form of Ro 21-9738, used as an antineoplastic agent.
5-Fluorouridine: A fluorinated nucleoside with similar antineoplastic properties.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside used in cancer research.
Ro 21-9738 is unique in that it is an oral prodrug designed to improve the bioavailability and efficacy of 5-fluorouracil by circumventing its rapid degradation in the gut wall .
Properties
IUPAC Name |
5-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZVNYVEZZOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463978 | |
Record name | 5-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19365-07-2 | |
Record name | 5-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxypiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Several synthetic approaches have been explored, each offering unique advantages:
- Azidolysis of Epoxide Esters: This method, highlighted in one study, provides racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one through a multi-step process involving a Sonogashira coupling and an azidolysis reaction. []
- Rearrangement of Aziridines: Treating specific aziridine derivatives (2-(2-cyanoethyl)aziridines) with a nitrile hydratase or under microwave irradiation leads to the formation of 5-hydroxypiperidin-2-ones. []
- Asymmetric Synthesis: An enantioselective approach utilizes a copper(I)-catalyzed Henry reaction with a chiral bisoxazolidine ligand. This method provides access to enantiomerically enriched (S)-5-hydroxypiperidin-2-one with high enantiomeric excess. []
- Vinylogous Mannich Reactions: Asymmetric vinylogous Mannich reactions using substituted furans as starting materials provide an alternative route to access various 5-hydroxypiperidin-2-one derivatives. []
- Biocatalytic Approaches: Employing (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation followed by a controlled hydrogenation step allows for the synthesis of this compound, showcasing the potential of biocatalysis in its preparation. []
A: Yes, a mild and metal-free method utilizes a combination of triflic anhydride (Tf2O) for amide activation and tris(pentafluorophenyl)borane (B(C6F5)3) catalysis for hydrosilylation with 1,1,3,3-tetramethyldisiloxane (TMDS). This method facilitates the one-pot reduction of secondary amides, including those structurally similar to this compound, into corresponding amines. Notably, this approach exhibits broad substrate scope, good functional group tolerance, and excellent chemoselectivity, making it a valuable tool in organic synthesis. []
A: Crystallographic studies on highly substituted imidazolinones incorporating the this compound framework provide valuable insights into their three-dimensional structures and intermolecular interactions. This information is crucial for understanding structure-activity relationships, which can guide the design and optimization of new compounds with potentially improved pharmacological properties. []
A: The stereochemistry of this compound derivatives significantly affects their biological activity. Different stereoisomers can exhibit varying interactions with biological targets, leading to differences in potency, selectivity, and pharmacological effects. Therefore, developing stereoselective synthetic methods is crucial for accessing specific isomers with desired biological properties. For instance, asymmetric vinylogous Mannich reactions allow for the synthesis of enantiomerically enriched 5-aminoalkylbutenolides, which can be further transformed into substituted 5-hydroxypiperidin-2-ones with defined stereochemistry. [] Similarly, the use of chiral ligands in copper(I)-catalyzed Henry reactions provides control over the stereochemical outcome, allowing for the synthesis of enantioenriched this compound. []
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